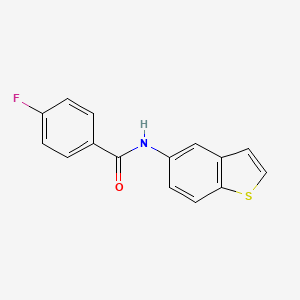

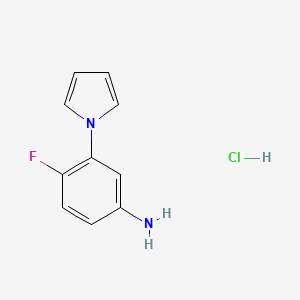

N-(1-benzothiophen-5-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The chemical structure of N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been utilized in the synthesis of various heterocyclic amides.Molecular Structure Analysis

The molecular structure of N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is complex, which allows for versatile utilization in various studies.Chemical Reactions Analysis

Compounds derived from N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been studied as potential anticonvulsant agents. These compounds have shown promising results in preclinical seizure models.Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide are complex, which allows for its versatile utilization in various studies.Applications De Recherche Scientifique

Pharmacological Applications

Anticonvulsant Agents : A study by Faizi et al. (2017) highlighted the synthesis and evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed to target benzodiazepine receptors for their anticonvulsant activities. Although not directly N-(1-benzothiophen-5-yl)-4-fluorobenzamide, these derivatives share structural similarities and underscore the compound's relevance in developing anticonvulsant pharmacophores (Faizi et al., 2017).

Antimicrobial Agents : Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine moieties, demonstrating their promising antimicrobial activity. The inclusion of a fluorine atom at the 4th position significantly enhanced antimicrobial efficacy, suggesting the compound's potential as a scaffold for antimicrobial drug development (Desai et al., 2013).

Materials Science and Chemistry

Fluorescent Detection : Xu et al. (2014) developed fluorescent probes based on 2-aminobenzamide structural isomers for Zn2+/Cd2+ detection, using carbazolone as a fluorophore. This research illustrates the compound's utility in creating sensitive and selective probes for metal ions, important for environmental monitoring and biological studies (Xu et al., 2014).

Electrochemistry and Chemiluminescence : Shen et al. (2010) investigated the electrochemistry and electrogenerated chemiluminescence (ECL) of dithienylbenzothiadiazole derivatives, highlighting differential reactivity and the potential for ECL applications. The study provides a basis for developing new materials and methods for analytical chemistry applications (Shen et al., 2010).

Photovoltaic Applications : Putri et al. (2016) synthesized medium bandgap conjugated small molecules incorporating benzothiadiazole for organic photovoltaic cells (OPVs). Fluorine substituents were introduced to study their effect on optical and electrochemical properties, demonstrating the compound's relevance in enhancing photovoltaic performance (Putri et al., 2016).

Mécanisme D'action

Target of Action

N-(1-benzothiophen-5-yl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential applications in scientific research. The primary target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein necessary for the expression of chronic pain and it regulates voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with its target, CRMP2, by binding to it. This binding has the potential to decrease the phosphorylation level of CRMP2 in cortical tissues in vivo . It’s important to note that the exact interaction between this compound and crmp2 is still under investigation .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of CRMP2. CRMP2 controls the presynaptic levels of both CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The compound’s interaction with CRMP2 could potentially alter these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with CRMP2. By potentially decreasing the phosphorylation level of CRMP2, the compound could alter the function of voltage-gated calcium and sodium channels, thereby affecting nociceptive signal transmission .

Safety and Hazards

The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed . It is recommended to handle it with care, using protective clothing and working in a well-ventilated area .

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXLBYOPBAMMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)

![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)

![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)

![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)

![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)